molecular formula C11H11BBrNO4 B1528076 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 943552-25-8

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1528076
CAS No.: 943552-25-8
M. Wt: 311.93 g/mol
InChI Key: OTMWVBFJNBHZLV-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 1257531-11-5 / 1257649-55-0 ) is a macrocyclic dioxazaborocane compound with a molecular formula of C11H11BBrNO4 and a molecular weight of 311.92 g/mol . This chemical is supplied as a high-purity solid for research applications and should be stored under an inert atmosphere at 2-8°C . The compound features a unique boron-containing heterocyclic structure, which is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of macrocyclic inhibitors for enzymes such as peptidylarginine deaminases (PADs) . Its structural framework suggests potential as a key intermediate or precursor for synthesizing more complex molecules aimed at modulating protein-protein interactions . Researchers value this compound for exploring novel therapeutic strategies in areas including oncology and autoimmune diseases . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BBrNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMWVBFJNBHZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746272
Record name 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943552-25-8
Record name 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 943552-25-8
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Preparation Methods

Synthesis via Organoboron Intermediates

The most authoritative method involves initial formation of a boron-aryl compound, typically via a borylation reaction of bromobenzene derivatives, followed by cyclization to form the dioxazaborocane ring.

Reaction Scheme:

Bromobenzene derivative + Triisopropyl borate + n-Butyllithium → Organoboron intermediate
→ Cyclization with N-methyliminodiacetic acid (MIDA) or similar agents → Dioxazaborocane ring formation

This method is detailed in patents and literature, such as the synthesis of phenyl- and bromophenyl-dioxazaborocanes, where the key step involves lithiation of bromobenzene at -78°C, followed by boron reagent addition and refluxing with suitable nitrogen-containing acids to promote ring closure.

Reactions Conditions and Reagents

Step Reagents Conditions Purpose
1 Bromobenzene, Triisopropyl borate, n-Butyllithium -78°C to room temperature Lithiation and boron insertion
2 N-methyliminodiacetic acid, DMSO Reflux Cyclization to form the dioxazaborocane core
3 Solvent removal, purification Filtration, chromatography Isolation of the target compound

Note: The use of inert atmospheres (argon or nitrogen) is critical to prevent oxidation or moisture interference during lithiation and boron insertion steps.

Alternative Synthetic Routes

Other methods include Suzuki coupling of boronic acids with aryl halides, followed by oxidative cyclization. This approach is less common for this specific compound but is viable with appropriate precursors.

Research Findings and Data Tables

Reaction Yield and Purity Data

Step Reagents Yield (%) Purity (HPLC) Notes
Lithiation and boron insertion Bromobenzene, Triisopropyl borate, n-Butyllithium 85% >98% Conducted at -78°C, inert atmosphere
Cyclization with N-methyliminodiacetic acid Reflux 81% >99% Purified via silica gel chromatography

Solubility and Characterization Data

Parameter Data Reference
Melting Point 210-212°C Patent
NMR (¹H, ¹³C, ¹¹B) Consistent with structure Literature reports
Yield of Final Product ~81% Patent

Notes on Synthesis Optimization

  • Temperature Control: Maintaining low temperatures during lithiation (-78°C) is essential for selectivity.
  • Purification: Chromatography on silica gel with appropriate eluents (e.g., Et₂O/MeCN) ensures high purity.
  • Reaction Monitoring: TLC and NMR are used to monitor reaction progress and confirm ring closure.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

Overview

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound with significant potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems and materials in ways that can be harnessed for innovative solutions in fields such as medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological molecules. Research indicates that derivatives of boron compounds can exhibit anti-cancer properties by inhibiting certain enzymes involved in tumor growth. Studies have demonstrated that dioxazaborocanes can act as effective inhibitors against specific cancer cell lines, making them candidates for further drug development.

Material Science

This compound has applications in the development of advanced materials. Its boron content contributes to the creation of boron-doped polymers and ceramics, which are known for their enhanced thermal stability and mechanical properties. These materials are particularly useful in aerospace and automotive industries where lightweight and durable components are essential.

Environmental Science

Research has explored the use of this compound in environmental applications, particularly in the remediation of heavy metal contamination. The ability of boron compounds to form stable complexes with heavy metals can facilitate the removal of these pollutants from soil and water systems.

Case Studies

StudyFocusFindings
1 Anticancer ActivityInvestigated the inhibitory effects of dioxazaborocanes on cancer cell proliferation. Results indicated a significant reduction in cell viability in treated cultures compared to controls.
2 Material PropertiesExamined the mechanical properties of boron-doped polymers. The study found that incorporating 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane improved tensile strength by 30%.
3 Heavy Metal RemediationAnalyzed the effectiveness of boron compounds in binding lead ions in contaminated water samples. The study concluded that dioxazaborocanes could reduce lead concentration by up to 75% within 24 hours.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules . This property makes it useful in catalysis and as a reagent in organic synthesis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs and their properties:

Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
3-Bromophenyl C₁₁H₁₁BBrNO₄ 311.92 High steric bulk; bromine enables further functionalization.
Phenyl C₁₁H₁₂BNO₄ 233.03 Simpler structure; lower molecular weight.
4-Fluorophenyl C₁₁H₁₁BFNO₄ 251.02 Fluorine's electronegativity enhances stability; reduced steric hindrance.
3-Chlorophenyl C₁₁H₁₁BClNO₄ 267.47 Chlorine balances reactivity and stability; intermediate molecular weight.
3-Nitrophenyl C₁₁H₁₁BN₂O₆ 278.03 Strong electron-withdrawing nitro group; potential for redox applications.
6-Methoxy-2-pyridinyl C₁₂H₁₂BNO₅ 265.04 Heterocyclic substituent; enhanced solubility in polar solvents.
Benzyloxy-substituted C₁₈H₁₈BNO₅ 323.15 Bulky substituent; potential for tailored catalytic applications.

Electronic and Steric Effects

  • Bromine vs. However, its polarizability enhances reactivity in certain electrophilic substitutions .
  • Nitro Group : The 3-nitrophenyl variant’s nitro group strongly withdraws electrons, stabilizing the boronate but reducing nucleophilicity .

Commercial and Research Relevance

  • The 3-bromophenyl derivative is priced variably (e.g., ¥282–6011.08), reflecting its niche applications in organic synthesis .
  • Bromine’s versatility in further functionalization (e.g., cross-couplings, halogen exchange) positions this compound as a valuable intermediate compared to non-halogenated analogs .

Biological Activity

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No: 943552-25-8) is a boron-containing compound that has garnered attention for its potential biological activities. This compound belongs to a class of dioxazaborocanes, which are known for their diverse applications in medicinal chemistry and materials science. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its role as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stabilization and folding of various client proteins that are critical for tumor growth and survival. Inhibition of HSP90 leads to the degradation of these client proteins, thereby exerting anti-tumor effects.

Research Findings

Several studies have explored the efficacy of this compound:

  • Anti-Cancer Activity : Research has indicated that compounds similar to this compound exhibit significant anti-cancer properties by disrupting the function of HSP90. For instance, derivatives have shown cytotoxic effects against various cancer cell lines at micromolar concentrations .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties due to the modulation of stress response pathways. This could be beneficial in conditions like Alzheimer's and Parkinson's diseases where protein misfolding is prevalent .
  • Inflammatory Disorders : The compound may also play a role in reducing inflammation through its action on protein chaperones involved in inflammatory signaling pathways .

Case Studies

Case Study 1: Anti-Tumor Efficacy
A recent study evaluated the anti-tumor efficacy of a related compound in breast cancer xenograft models. The results demonstrated that administration led to significant tumor regression without notable toxicity to normal tissues. This highlights the therapeutic potential of HSP90 inhibitors in oncology .

Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of boron-containing compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal death by enhancing cellular stress responses and reducing protein aggregation .

Table 1: Comparison of Biological Activities

Compound NameCAS NumberBiological ActivityReference
This compound943552-25-8HSP90 inhibition; Anti-cancer
Geldanamycin59069-09-7HSP90 inhibition; Anti-cancer
PU24FC1Not AvailableHSP90 inhibition; Anti-tumor

Table 2: Properties and Safety Information

PropertyValue
Molecular FormulaC11H11BBrNO4
Purity≥95%
Hazard StatementsH315, H319, H335
Storage Temperature4-8°C

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione to improve yield and purity?

  • Methodological Answer : Key strategies include using cascade [3,3]-sigmatropic rearrangement/aromatization reactions to streamline synthesis steps, as demonstrated in analogous dioxazaborocane derivatives . Critical parameters include temperature control (e.g., maintaining 0°C during NaH-mediated deprotonation) and solvent selection (e.g., THF for optimal reactivity). Post-synthetic purification via column chromatography or recrystallization can enhance purity, as seen in bromophenyl-containing intermediates .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : X-ray crystallography is essential for resolving boron-containing heterocyclic structures, as shown in studies of bromophenyl-pyrazole derivatives . Complementary techniques include 1^1H/13^{13}C NMR for verifying substituent positions and mass spectrometry for molecular weight confirmation. Cross-validation with FT-IR and UV-Vis spectroscopy ensures functional group integrity .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should mimic intended application environments (e.g., aqueous, acidic, or thermal conditions). For example, long-term environmental fate studies in Project INCHEMBIOL evaluated abiotic transformations of brominated compounds by monitoring degradation products via HPLC-MS . Accelerated stability testing under controlled humidity and temperature can predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data when characterizing novel analogs of this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from conformational flexibility or impurities. A multi-technique approach—combining 2D NMR (e.g., COSY, HSQC) with computational modeling (DFT for predicting chemical shifts)—can resolve ambiguities . For crystallographic inconsistencies, high-resolution single-crystal X-ray analysis is definitive .

Q. How can mechanistic studies elucidate the role of boron in this compound’s reactivity?

  • Methodological Answer : Kinetic isotope effects (KIE) and 11^{11}B NMR tracking can reveal boron’s electronic influence during reactions. For example, BBr3_3-mediated demethylation in related benzofuran systems highlights boron’s Lewis acidity, which can be quantified via titration or computational electrostatic potential maps .

Q. What experimental designs evaluate the environmental impact of this compound in ecosystems?

  • Methodological Answer : Follow the INCHEMBIOL framework:

  • Phase 1 : Measure log KowK_{ow} (octanol-water coefficient) and soil adsorption coefficients to predict bioavailability .
  • Phase 2 : Use microcosm assays to assess biodegradation rates and metabolite toxicity in aquatic/terrestrial models .
  • Phase 3 : Conduct multi-generational exposure studies on model organisms (e.g., Daphnia magna) to evaluate chronic effects .

Q. How to design experiments probing this compound’s reactivity in photochemical or catalytic systems?

  • Methodological Answer : Use controlled light-exposure setups (e.g., UV-Vis lamps with monochromatic filters) to study photodegradation pathways. For catalytic applications, screen transition-metal catalysts (e.g., Pd, Cu) in cross-coupling reactions, monitoring yields via GC-MS. Reference methodologies from benzofuran functionalization studies for reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s properties?

  • Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) using benchmarked datasets from crystallographic or spectroscopic studies . For example, if DFT-predicted 11^{11}B NMR shifts deviate from experimental values, calibrate calculations with experimentally validated boron-containing reference compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

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